![molecular formula C8H10N2O3 B2717927 (Z)-[1-(furan-2-yl)ethylidene]amino N-methylcarbamate CAS No. 866150-65-4](/img/structure/B2717927.png)
(Z)-[1-(furan-2-yl)ethylidene]amino N-methylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-[1-(furan-2-yl)ethylidene]amino N-methylcarbamate is a chemical compound that belongs to the class of furan derivatives. Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring with four carbon atoms and one oxygen atom. This compound is notable for its unique structure, which includes a furan ring and a carbamate group, making it a subject of interest in various scientific fields.
Mécanisme D'action
A study has been found that discusses a compound with a similar structure, N’-(furan-2-ylmethylidene)-1,3-benzothiazole-2-carbohydrazone, and its metal complexes. These complexes were found to bind effectively to calf thymus DNA through an intercalative mode. While this is not the exact compound you asked about, it may suggest potential interactions with DNA.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[1-(furan-2-yl)ethylidene]amino N-methylcarbamate typically involves the reaction of furan derivatives with appropriate amines and carbamates. One common method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in acidic media, followed by dehydration . Another method is the Feist-Benary synthesis, which involves the reaction between an α-haloketone and a β-dicarbonyl compound .
Industrial Production Methods
Industrial production of furan derivatives often involves the catalytic dehydration of pentoses derived from biomass feedstock, such as oat hulls . This process is environmentally friendly and sustainable, making it a preferred method for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-[1-(furan-2-yl)ethylidene]amino N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form furan-2-carboxaldehyde derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic reagents such as acetyl nitrate and sulfur trioxide are used for nitration and sulfonation reactions, respectively.
Major Products Formed
The major products formed from these reactions include furan-2-carboxaldehyde, furan-2-ol, and various substituted furan derivatives .
Applications De Recherche Scientifique
(Z)-[1-(furan-2-yl)ethylidene]amino N-methylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the production of pharmaceuticals, resins, agrochemicals, and lacquers.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3-(furan-2-yl)propionate: A furan derivative used as a flavoring agent.
Furfuryl alcohol: Used in the production of resins and as a solvent.
Furfurylamine: Employed in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
(Z)-[1-(furan-2-yl)ethylidene]amino N-methylcarbamate is unique due to its specific structure, which combines a furan ring with a carbamate group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
[(Z)-1-(furan-2-yl)ethylideneamino] N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-6(7-4-3-5-12-7)10-13-8(11)9-2/h3-5H,1-2H3,(H,9,11)/b10-6- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUEMBLAHSGVJRS-POHAHGRESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC(=O)NC)C1=CC=CO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/OC(=O)NC)/C1=CC=CO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
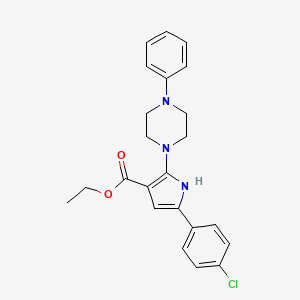
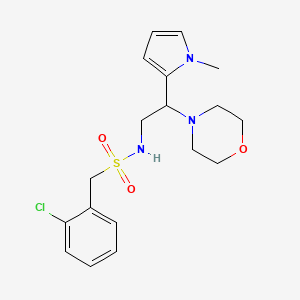
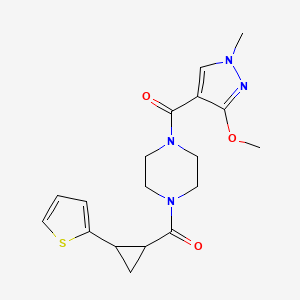
![3-cyano-6-cyclopropyl-2-(methylsulfanyl)-N-[(1-phenylcyclopropyl)methyl]pyridine-4-carboxamide](/img/structure/B2717851.png)

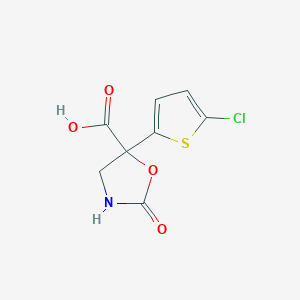

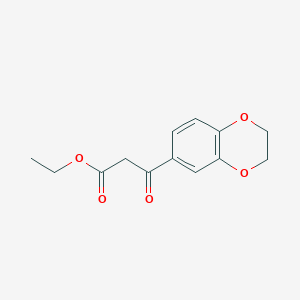
![2-Ethyl-4,7-dimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2717858.png)
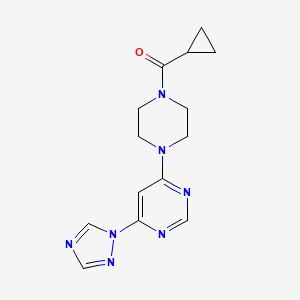
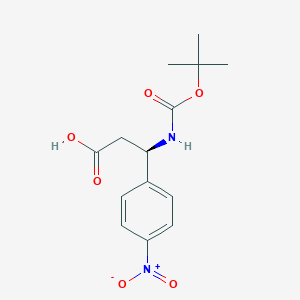
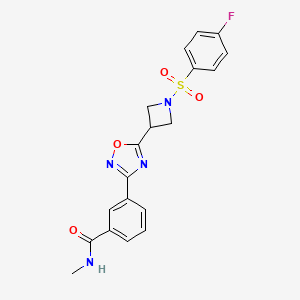
![2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2717863.png)
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(4-fluorophenyl)ethanediamide](/img/structure/B2717866.png)
